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Compound of Interest

Compound Name: 1-Benzofuran-5-carbaldehyde

Cat. No.: B110962

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Benzofuran-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical
and fine chemical products.[1] The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1-Benzofuran-5-carbaldehyde are summarized in the
tables below. This information is crucial for the structural elucidation and quality control of this
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~9.9 S H-10 (Aldehyde)
~8.2 d ~1.5 H-4

~7.9 dd ~8.5,1.5 H-6

~7.7 d ~8.5 H-7

~7.6 d ~2.2 H-2

~6.9 d ~2.2 H-3

Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes.

Solvent: CDCls.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assighment
~192 C-10 (C=0)
~156 C-7a

~146 C-2

~132 C-5

~129 C-3a

~128 C-6

~125 C-4

~112 Cc-7

~107 C-3

Note: Predicted data based on typical chemical shifts for benzofuran and aromatic aldehydes.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The principal IR
absorption bands for 1-Benzofuran-5-carbaldehyde are presented below.

Wavenumber (cm—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
) Aldehyde C-H stretch (Fermi

~2850, ~2750 Medium

doublet)
~1700 Strong C=0 stretch (Aldehyde)
~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1250 Strong Aryl-O stretch (Ether)

C-H out-of-plane bending
~880-800 Strong

(Aromatic)

Note: Predicted data based on characteristic IR absorption frequencies for aromatic aldehydes
and benzofurans.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

m/z Relative Intensity (%) Assignment

146 High [M]* (Molecular ion)
145 High [M-H]*

117 Medium [M-CHOJ*

89 Medium [M-CHO-COJ*

Note: Predicted fragmentation pattern based on the structure of 1-Benzofuran-5-
carbaldehyde. The molecular ion is expected to be prominent.[4][5]
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-Benzofuran-5-carbaldehyde in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

IR Spectroscopy

Sample Preparation (Thin Film Method): Dissolve a small amount of 1-Benzofuran-5-
carbaldehyde in a volatile solvent (e.g., dichloromethane or acetone).

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and
acquire the spectrum. Typically, a background spectrum of the clean salt plate is recorded
first and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry
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e Sample Introduction: Introduce a dilute solution of 1-Benzofuran-5-carbaldehyde into the
mass spectrometer, typically via direct infusion or after separation by gas chromatography
(GC-MS).

« lonization: lonize the sample using a suitable method, such as Electron lonization (EI) or
Electrospray lonization (ESI).[6]

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus
m/z.

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 1-Benzofuran-5-carbaldehyde.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Benzofuran [webbook.nist.gov]

© 2025 BenchChem. All rights reserved.

6/7

Tech Support


https://www.benchchem.com/product/b110962?utm_src=pdf-body-img
https://www.benchchem.com/product/b110962?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C271896&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. uanlch.vscht.cz [uanlch.vscht.cz]

3. chem.libretexts.org [chem.libretexts.org]

4. 1-Benzofuran-5-carbaldehyde | COH602 | CID 2773875 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. chem.libretexts.org [chem.libretexts.org]

6. scispace.com [scispace.com]

To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzofuran-5-carbaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110962#spectroscopic-data-for-1-benzofuran-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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